Alprenoxime
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alprenoxime involves the oximation of alprenolol. Alprenolol is first synthesized through a series of reactions starting from 2-allylphenol. The key steps include:
Alkylation: 2-allylphenol is alkylated with epichlorohydrin to form 1-(2-allylphenoxy)-3-chloropropan-2-ol.
Amination: The chloropropanol is then reacted with isopropylamine to yield 1-(2-allylphenoxy)-3-(isopropylamino)propan-2-ol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Alprenoxime undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form alprenolol.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Alprenolol.
Reduction: The corresponding amine.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Alprenoxime has several scientific research applications:
Chemistry: Used as a model compound for studying beta-adrenergic antagonists.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Primarily used in the treatment of glaucoma due to its ability to reduce intraocular pressure.
Industry: Used in the development of new beta-blockers and related compounds.
Mechanism of Action
Alprenoxime exerts its effects by being metabolized to alprenolol, which then acts as a beta-adrenergic antagonist. It blocks beta-adrenergic receptors, leading to a decrease in intraocular pressure in the eye. This is achieved through the inhibition of aqueous humor production and increased outflow . The molecular targets include beta-adrenergic receptors in the eye, specifically in the iris-ciliary body .
Comparison with Similar Compounds
Similar Compounds
Alprenolol: The active metabolite of alprenoxime, used as a beta-blocker.
Timolol: Another beta-blocker used in the treatment of glaucoma.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Uniqueness of this compound
This compound is unique due to its site-specific activation in the eye, which minimizes systemic side effects. Unlike other beta-blockers, this compound is designed to be metabolized specifically within the eye, providing targeted treatment for glaucoma with reduced risk of cardiovascular side effects .
Properties
IUPAC Name |
(NZ)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3/b17-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQFSSGNEFUEPA-VKAVYKQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=NO)COC1=CC=CC=C1CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C(=N/O)/COC1=CC=CC=C1CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118552-63-9 | |
Record name | Alprenoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118552639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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